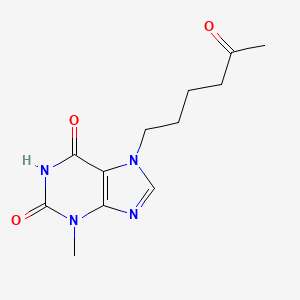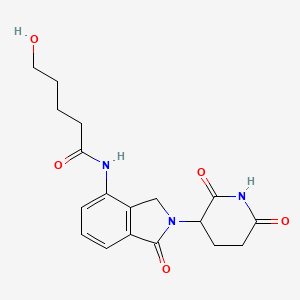
Lenalidomide-CO-C4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-CO-C4-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes . The compound this compound retains these properties and is being explored for its potential in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C4-OH involves several key steps. One common method starts with the bromination of 2-methyl-3-nitrobenzoic acid methyl ester using N-bromosuccinimide in methyl acetate . This intermediate is then cyclized with 3-aminopiperidine-2,6-dione hydrochloride to form the core structure . The final step involves the reduction of the nitro group using an iron and ammonium chloride reducing system .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Techniques such as Design of Experiments (DoE) are employed to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-CO-C4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amino group, are common in its synthesis.
Substitution: Substitution reactions, particularly involving halogenation, are also significant in its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron and ammonium chloride are frequently used for reducing nitro groups.
Substitution: N-bromosuccinimide is used for bromination reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are explored for their enhanced biological activities .
Scientific Research Applications
Lenalidomide-CO-C4-OH has a wide range of applications in scientific research:
Mechanism of Action
Lenalidomide-CO-C4-OH exerts its effects through multiple mechanisms:
Immunomodulation: It alters cytokine production, enhances T cell co-stimulation, and increases natural killer cell-mediated cytotoxicity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: It binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in cancer cell survival.
Comparison with Similar Compounds
Lenalidomide-CO-C4-OH is compared with other similar compounds such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
6-Fluoro Lenalidomide: A modified version with selective degradation of specific proteins.
Uniqueness: this compound stands out due to its specific modifications that enhance its biological activity and reduce potential side effects compared to its analogs .
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-5-hydroxypentanamide |
InChI |
InChI=1S/C18H21N3O5/c22-9-2-1-6-15(23)19-13-5-3-4-11-12(13)10-21(18(11)26)14-7-8-16(24)20-17(14)25/h3-5,14,22H,1-2,6-10H2,(H,19,23)(H,20,24,25) |
InChI Key |
ANYSVUDBFBKYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


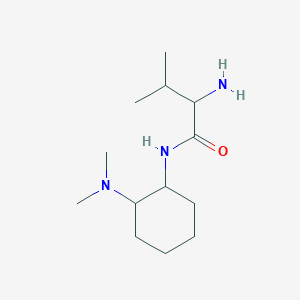
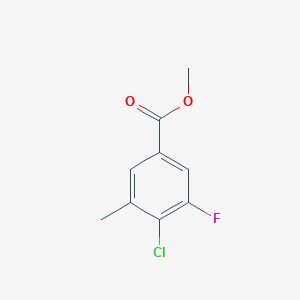
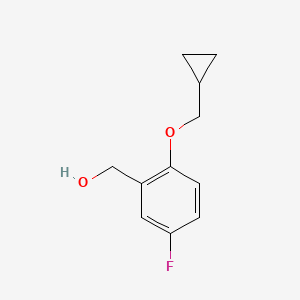
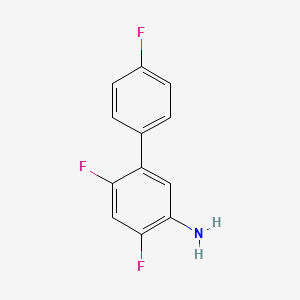
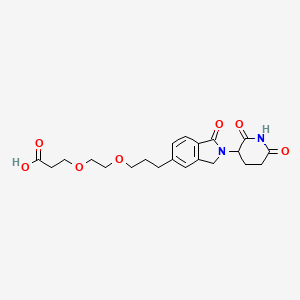

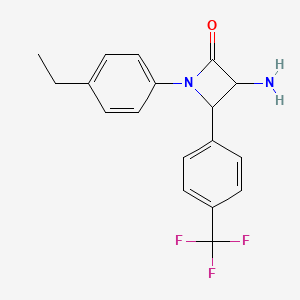
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

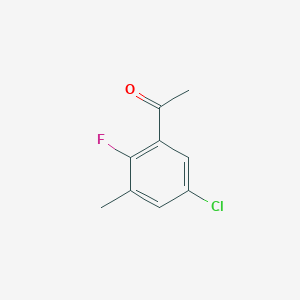
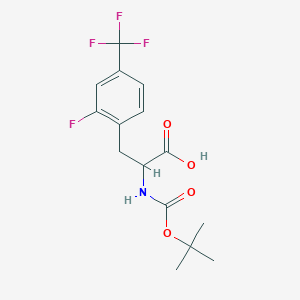
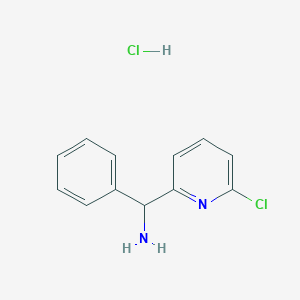
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
